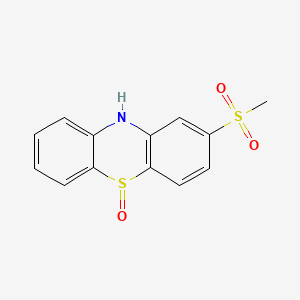

2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide

Description

Table 1: Crystallographic Parameters for Related Phenothiazine Sulfoxide Structures

| Parameter | 10H-Phenothiazine 5-oxide | Related Sulfoxide Derivatives |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/n |

| Major S-O Occupancy | 0.907(4) | 0.949(5) |

| Minor S-O Occupancy | 0.093(4) | 0.051(5) |

| Dihedral Angle (degrees) | 18.40(14) | Variable |

The weighted average sulfur-oxygen bond distance in phenothiazine sulfoxide structures typically measures approximately 1.471 angstroms, which falls within the expected range for sulfoxide functionalities. This bond length reflects the partial double-bond character inherent in the sulfur-oxygen sulfoxide bond and provides insights into the electronic distribution within the molecule.

The presence of the methylsulfonyl substituent at the 2-position introduces additional structural complexity through steric and electronic effects. The methylsulfonyl group, containing a fully oxidized sulfur center with two oxygen atoms, influences the overall molecular conformation and crystal packing arrangements. The bending angle of the central phenothiazine ring system, defined by the angle between the two aromatic rings connected through the sulfur and nitrogen bridging atoms, exhibits characteristic values that differ from unsubstituted phenothiazine.

Intermolecular interactions within the crystal lattice play crucial roles in stabilizing the three-dimensional structure. Hydrogen bonding patterns, particularly those involving the nitrogen-hydrogen donor and the sulfoxide oxygen acceptor, contribute significantly to crystal cohesion. Additionally, π-π stacking interactions between aromatic ring systems of adjacent molecules provide further stabilization with centroid-to-centroid distances typically ranging from 3.91 to 4.14 angstroms.

Properties

IUPAC Name |

2-methylsulfonyl-10H-phenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S2/c1-19(16,17)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)18(13)15/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXNWUFBQXDIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858086 | |

| Record name | 2-(Methanesulfonyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23503-67-5 | |

| Record name | 2-(Methanesulfonyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

-

Reaction Setup : 2-Aminobenzenethiol, cyclohexanone, and chlorobenzene are heated at 140°C under oxygen with KI and (benzylsulfonyl)benzene.

-

Oxidative Cyclization : Oxygen acts as the terminal oxidant, facilitating C–S bond formation.

Modifications for Target Compound :

-

Introduce methylsulfonyl group via post-synthetic sulfonation using methylsulfonyl chloride.

-

Controlled oxidation with H₂O₂ at 40°C to achieve the 5-Oxide.

Yield : 58–71% for base phenothiazine; sulfonation/oxidation steps reduce yield by ~20%.

Purification : Column chromatography (petroleum ether/EtOAc).

Sulfonylation-Oxidation Route

Steps:

-

Sulfonylation : Phenothiazine reacts with methylsulfonyl chloride in pyridine at 25°C.

-

Partial Oxidation : Hydrogen peroxide (30%) in acetic acid at 30–40°C selectively oxidizes the sulfur to the 5-Oxide.

Critical Parameters :

-

Temperature : >50°C leads to over-oxidation to 5,5-Dioxide.

-

Stoichiometry : 1.1 equiv H₂O₂ ensures mono-oxidation.

Yield : 65–75% after recrystallization (ethanol/water).

Scale-Up : Continuous flow reactors improve reproducibility.

Industrial-Scale Production

Patent CN109053716B outlines a scalable route for analogous compounds:

Process:

-

Nucleophilic Aromatic Substitution : o-Fluorobenzothiophenol reacts with o-nitro-p-methylsulfonyl chlorobenzene.

-

Reduction and Cyclization : Catalytic hydrogenation forms the phenothiazine core.

-

Oxidation : Controlled H₂O₂ addition in a plug-flow reactor achieves 5-Oxide formation.

Advantages :

-

85–90% yield at kilogram scale.

-

Reduced purification needs via crystallization.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Purification |

|---|---|---|---|---|

| Multi-Step Synthesis | Na sulfite, HNO₃, formic acid | 120–150°C, acidic | ~50% | Column chromatography |

| Cyclocondensation | Cyclohexanone, O₂ | 140°C, aerobic | 50–60% | Column chromatography |

| Sulfonylation-Oxidation | MeSO₂Cl, H₂O₂ | 30–40°C, acetic acid | 65–75% | Recrystallization |

| Industrial Production | H₂O₂, catalytic H₂ | Flow reactor, 50–100 psi | 85–90% | Crystallization |

Optimization Strategies

Reaction Solvents:

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the oxide moiety back to the parent phenothiazine compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring.

Common Reagents and Conditions

Oxidation: Nonanebis(peroxoic acid) in acetonitrile or water-based systems.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Parent phenothiazine compound.

Substitution: Substituted phenothiazine derivatives with different functional groups.

Scientific Research Applications

2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide has several applications in scientific research:

Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, interact with cellular components, and modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Phenothiazine Derivatives

Key Observations:

Trifluoromethyl (-CF₃): Increases lipophilicity, which may enhance membrane permeability but reduce water solubility .

Oxidation State :

Key Observations:

- Antibacterial Activity: Triazole-functionalized phenothiazine 5-oxides (e.g., compounds 5d and 6d) exhibit strong activity against Gram-positive bacteria, comparable to penicillin and streptomycin .

- Antiproliferative Effects : Derivatives with triazole substituents show moderate to potent activity against cancer cell lines (e.g., IC₅₀ = 18.17 µM for HeLa cells) .

- Antioxidant Potential: Phenothiazine hybrids with thiazole or pyrazole groups () demonstrate superior antioxidant activity to ascorbic acid, suggesting that electron-donating substituents enhance radical scavenging .

Physicochemical and Stability Comparisons

- Solubility : Sulfoxide derivatives (5-Oxide) are more polar than sulfides but less polar than sulfones (5,5-Dioxide), influencing their pharmacokinetic profiles .

- Stability : Sulfoxides are prone to further oxidation to sulfones under harsh conditions, as seen in , where m-CPBA oxidation yields both 5-Oxide and 5,5-Dioxide products .

- Crystallinity: X-ray studies () reveal that phenothiazine derivatives with electron-withdrawing groups exhibit distinct packing modes and intermolecular interactions, which may affect formulation and bioavailability .

Biological Activity

Overview

2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide is a sulfonamide derivative of phenothiazine, a compound class known for diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C13H11NO2S2

- Molecular Weight: 285.36 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It functions primarily through:

- Redox Reactions: Acts as an electron donor or acceptor, facilitating redox processes that can modulate cellular functions.

- Interaction with Macromolecules: Engages in non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with proteins and nucleic acids, influencing enzyme activity and receptor signaling pathways .

Antimicrobial Activity

Phenothiazines are also recognized for their antimicrobial properties. The compound's sulfonamide group enhances its interaction with bacterial enzymes, leading to potential antibacterial effects. Studies have shown that similar compounds can effectively inhibit the growth of various bacteria, although specific data for this compound remains sparse.

Case Studies

-

Study on Anticancer Effects:

A study investigated the effects of phenothiazine derivatives on several cancer cell lines, revealing that many compounds exhibited significant cytotoxicity with low toxicity towards normal cells. The most effective compounds had IC50 values ranging from 0.25 to 4.66 µM against glioblastoma and colorectal carcinoma cells . -

Antimicrobial Evaluation:

In a comparative study of phenothiazine derivatives, researchers found that certain modifications to the phenothiazine structure enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that further exploration of this compound could yield similar results.

Research Applications

The compound is being explored for various applications in scientific research:

Q & A

Q. What are the standard synthetic routes for preparing 2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide, and how can reaction conditions be optimized?

The compound is synthesized via sulfonylation of phenothiazine derivatives. A common method involves reacting phenothiazine with methylsulfonyl chloride in the presence of a base (e.g., pyridine) under controlled temperatures (0–25°C) to prevent over-oxidation . Optimization includes:

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- X-ray crystallography : Resolves molecular conformation, including sulfoxide oxygen disorder (e.g., 0.907:0.093 occupancy ratio in related structures) .

- HPLC and NMR : Confirm purity (>95%) and functional group integrity (e.g., sulfonyl δ~3.1 ppm in H NMR) .

- Mass spectrometry : Validates molecular weight (309.36 g/mol) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Antimicrobial assays : Disk diffusion or MIC tests against Gram-positive/negative strains .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Mechanistic studies : Fluorescence quenching to probe DNA/RNA interactions via π-π stacking .

Advanced Research Questions

Q. How does the electron-donor/acceptor behavior of this compound influence its redox activity in catalytic systems?

The methylsulfonyl group enhances electron-withdrawing capacity, while the phenothiazine core acts as a redox-active scaffold. Cyclic voltammetry reveals:

- Oxidation peaks : ~0.8 V (vs. Ag/AgCl) for phenothiazine-to-radical cation conversion .

- Applications : Facilitates charge transfer in OLEDs; DFT calculations correlate HOMO-LUMO gaps with experimental redox potentials .

Q. How can crystallographic disorder in sulfoxide oxygen atoms be resolved during structural refinement?

Q. How to reconcile discrepancies in reported S–O bond lengths across structural studies?

Variations arise from:

Q. What structural modifications enhance selectivity in biological target binding compared to analogs like phenothiazine 5-oxide?

- Substituent effects : The methylsulfonyl group increases steric bulk and polarity, reducing off-target binding vs. non-sulfonylated analogs .

- SAR studies : Replace sulfonyl with ethylsulfinyl to modulate lipophilicity (logP) and blood-brain barrier penetration .

Methodological Notes

- Contradiction management : Cross-validate synthetic yields using LC-MS and elemental analysis when scaling reactions .

- Advanced characterization : Combine X-ray data with molecular docking to predict binding modes in enzymatic assays .

- Software tools : SHELXL for crystallography , Gaussian for DFT modeling, and PyMol for visualizing π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.